4H-1-Benzopyran-4-one, 5,8-dichloro-
Description
Contextualization within the Flavonoid and Benzopyranone Chemical Space
The chemical universe to which 5,8-dichloro-4H-1-benzopyran-4-one belongs is extensive. It is a member of the benzopyranone class of compounds. Benzopyranones are characterized by the fusion of a benzene (B151609) ring and a pyranone ring. This class is primarily divided into two major isomers based on the position of the carbonyl group on the pyran ring: the benzo-α-pyrones (coumarins) and the benzo-γ-pyrones (chromones). nih.gov Therefore, 5,8-dichloro-4H-1-benzopyran-4-one is a derivative of the benzo-γ-pyrone isomeric family. nist.gov
The term flavonoid refers to a large and important class of naturally occurring polyphenolic compounds. ijrpc.com Chemically, flavonoids typically possess a fifteen-carbon skeleton (C6-C3-C6), consisting of two phenyl rings (A and B) and a heterocyclic ring (C). chemicalbook.comijrpc.com The core of many flavonoids is the 2-phenyl-4H-1-benzopyran-4-one structure. researchgate.net While 5,8-dichloro-4H-1-benzopyran-4-one shares the fundamental chromone (B188151) (benzo-γ-pyrone) core with flavonoids, it is not itself a flavonoid because it lacks the characteristic phenyl substituent at the 2-position. It is more accurately described as a simple substituted chromone. This structural distinction is crucial as the presence and substitution pattern of the phenyl ring in flavonoids are major determinants of their biological activities.
Significance of Dihalo-substituted Chromones in Research
Chromone and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The type, number, and position of substituents on the chromone scaffold play a critical role in defining their pharmacological profiles.
Halogenation is a common strategy in drug design to modulate the physicochemical properties and biological activity of a lead compound. The introduction of halogen atoms, such as chlorine, can influence factors like lipophilicity, metabolic stability, and binding affinity to target proteins.
Research into dihalo-substituted benzopyranones has yielded compounds of significant interest. For example, a study on chroman-4-one derivatives, which are closely related to chromones, identified 8-bromo-6-chloro-2-pentylchroman-4-one as a potent and selective inhibitor of SIRT2, an enzyme implicated in neurodegenerative diseases. researchgate.net The presence of two different halogen atoms on the benzene ring was a feature of this potent molecule. researchgate.net This highlights the potential for dihalo-substitution on the benzopyranone skeleton to produce targeted biological activity. While direct research on 5,8-dichloro-4H-1-benzopyran-4-one is not extensively published, the proven impact of dihalogenation in related structures underscores the scientific rationale for its synthesis and investigation as a potential bioactive agent.
Table of Mentioned Compounds
Table 2: List of chemical compounds mentioned in this article.
Properties
CAS No. |
110138-35-7 |
|---|---|
Molecular Formula |
C9H4Cl2O2 |
Molecular Weight |
215.03286 |
Synonyms |
4H-1-Benzopyran-4-one, 5,8-dichloro- |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4h 1 Benzopyran 4 One, 5,8 Dichloro
Established Synthetic Routes for Chromone (B188151) Scaffold Construction
The synthesis of the chromone core can be achieved through various established methods, which can be broadly categorized into cyclization reactions of precursors, multi-step synthesis approaches, and modern techniques that often enhance efficiency and yield.
Cyclization Reactions and Precursor Modifications
Intramolecular cyclization is a cornerstone of chromone synthesis. A common strategy involves the cyclization of ortho-hydroxyaryl ketones. For instance, the Baker-Venkataraman rearrangement is a classic method where an o-acyloxyacetophenone is rearranged to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring. wikipedia.orgchemistrysteps.com
Another significant approach is the Kostanecki-Robinson reaction, which synthesizes chromones from o-hydroxyaryl ketones and aliphatic anhydrides. sigmaaldrich.com Modifications of these precursors, for example, by introducing different substituents on the o-hydroxyacetophenone or the acylating agent, allow for the creation of a diverse library of chromone derivatives.
The Simonis reaction provides a direct route to chromones from the reaction of a phenol (B47542) with a β-ketoester in the presence of phosphorus pentoxide. The choice of phenol and β-ketoester directly dictates the substitution pattern of the resulting chromone.
Furthermore, domino reactions involving chromones and activated carbonyl compounds have been developed for the convenient synthesis of a variety of related heterocyclic products. chemistrysteps.com The regioselectivity and the course of these reactions are often dependent on the substituents present on the chromone moiety and the nature of the nucleophile employed. chemistrysteps.com
Multi-step Organic Synthesis Approaches
Many chromone syntheses involve multi-step sequences to build the necessary precursors for the final cyclization step. A frequent starting point is the appropriate substituted phenol. For instance, a phenol can be acylated to introduce a carbonyl group, which is a prerequisite for many cyclization strategies. wikipedia.org
One of the most versatile multi-step methods is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.com This reaction can be used to formylate an activated aromatic ring, such as a phenol, to produce a hydroxyaryl aldehyde. This aldehyde can then be further manipulated and cyclized to form the chromone ring. For example, reaction with an appropriate C2-synthon followed by cyclization can yield the desired chromone.
The Fries rearrangement is another powerful tool in multi-step chromone synthesis. sigmaaldrich.comwikipedia.org A phenolic ester can be rearranged to a hydroxy aryl ketone, which is a key intermediate for various cyclization methods leading to the chromone core. sigmaaldrich.comwikipedia.org The regioselectivity of the Fries rearrangement (ortho- or para-acylation) can often be controlled by adjusting the reaction conditions, such as temperature and solvent. wikipedia.org
Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
Microwave irradiation can significantly accelerate many of the classical reactions used for chromone synthesis, such as the Claisen condensation and subsequent cyclization. chemicalbook.comorganic-chemistry.org For example, the base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes to afford 2-alkyl-substituted 4-chromanones has been efficiently achieved using microwave heating, with moderate to high yields obtained in a much shorter reaction time compared to conventional heating. chemicalbook.com The use of microwave irradiation has also been reported to improve the synthesis of functionalized flavones and chromones via the cyclization of 1-(2-hydroxyaryl)-3-aryl-1,3-propanediones. organic-chemistry.org These microwave-assisted methods often lead to cleaner reactions with easier work-up procedures. wikipedia.orgresearchgate.net
Targeted Synthesis of 5,8-dichloro- Substitution Pattern
The synthesis of the specific 5,8-dichloro-4H-1-benzopyran-4-one is not directly reported in the literature. However, a plausible synthetic route can be devised based on established organic reactions starting from commercially available 2,5-dichlorophenol (B122974).
A potential multi-step synthesis is outlined below:
Acetylation of 2,5-dichlorophenol: The first step would involve the acetylation of 2,5-dichlorophenol to form 2,5-dichlorophenyl acetate (B1210297). This can be readily achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a base.
Fries Rearrangement: The 2,5-dichlorophenyl acetate would then undergo a Fries rearrangement to introduce an acetyl group onto the aromatic ring, yielding a mixture of ortho- and para-hydroxyacetophenones. sigmaaldrich.comwikipedia.org The desired precursor for chromone synthesis is the ortho-isomer, 2-hydroxy-3,6-dichloroacetophenone. The reaction conditions, particularly temperature, can be optimized to favor the formation of the ortho product. wikipedia.org
Chromone Ring Formation: The 2-hydroxy-3,6-dichloroacetophenone can then be converted to 5,8-dichloro-4H-1-benzopyran-4-one through several established methods. One common approach is the Claisen condensation with a suitable one-carbon synthon like ethyl formate (B1220265) in the presence of a base (e.g., sodium metal or sodium hydride) to form the corresponding β-diketone intermediate. Subsequent acid-catalyzed cyclization and dehydration would yield the target 5,8-dichlorochromone.
An alternative for the final ring closure could be the Vilsmeier-Haack reaction on the 2-hydroxy-3,6-dichloroacetophenone, which would introduce a formyl group at the 3-position, followed by cyclization. wikipedia.orgijpcbs.com
Derivatization Strategies at Various Ring Positions
The reactivity of the 5,8-dichlorochromone ring system is influenced by the electronic effects of the two chlorine atoms. These electron-withdrawing groups deactivate the benzene (B151609) ring towards electrophilic substitution and also influence the reactivity of the pyranone ring.
Exploration of Substituent Effects on Reactivity
The presence of two chlorine atoms at positions 5 and 8 has a significant impact on the electron distribution and reactivity of the entire chromone scaffold.
Benzene Ring (A ring): The two chlorine atoms are strongly deactivating and ortho-, para-directing. patsnap.com However, in 5,8-dichlorochromone, the only available position for electrophilic substitution on the benzene ring is C-6 and C-7. Due to the deactivating nature of the chlorine atoms and the carbonyl group, electrophilic substitution on the aromatic ring would be challenging and likely require harsh reaction conditions.
Pyranone Ring (C ring): The reactivity of the pyranone ring is also modulated by the substituents on the benzene ring.
C-2 Position: This position is susceptible to nucleophilic attack, a common reaction for chromones. The electron-withdrawing nature of the chlorine atoms on the benzene ring would likely enhance the electrophilicity of the C-2 position, making it more reactive towards nucleophiles. This could lead to ring-opening reactions or the addition of various nucleophiles.
C-3 Position: The C-3 position is activated for reactions with electrophiles, especially after deprotonation to form an enolate. Halogenation at the C-3 position is a known reaction for chromones. The electron-withdrawing effect of the 5,8-dichloro substituents might influence the acidity of the C-3 proton and the subsequent reactivity of the enolate.
Carbonyl Group (C-4): The carbonyl group can undergo typical ketone reactions, such as reduction to a hydroxyl group or reaction with Grignard reagents. The electronic environment created by the dichloro substitution could subtly affect the reactivity of this carbonyl group.
Interactive Data Table: Predicted Reactivity of 5,8-dichloro-4H-1-Benzopyran-4-one
| Position | Predicted Reactivity | Influencing Factors | Potential Reactions |
| C-2 | Enhanced susceptibility to nucleophilic attack | Electron-withdrawing effect of Cl atoms and carbonyl group | Addition of nucleophiles, Ring-opening |
| C-3 | Activated for electrophilic attack (via enolate) | Acidity of C-3 proton influenced by Cl atoms | Halogenation, Alkylation, Condensation |
| C-4 (Carbonyl) | Typical ketone reactivity | Electronic effect of the overall system | Reduction, Grignard reaction |
| C-6, C-7 | Deactivated for electrophilic substitution | Strong deactivating effect of two Cl atoms and carbonyl group | Nitration, Halogenation (under harsh conditions) |
This predicted reactivity provides a roadmap for the targeted derivatization of the 5,8-dichloro-4H-1-benzopyran-4-one core, enabling the synthesis of novel compounds for further investigation.
Coupling Reactions for Hybrid Molecule Generation
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions have been instrumental in the synthesis of complex organic molecules, including a wide range of pharmaceuticals and functional materials. In the context of 5,8-dichloro-4H-1-benzopyran-4-one, the two chlorine atoms at the 5- and 8-positions of the benzopyran ring serve as reactive handles for such transformations. The differential reactivity of these positions can potentially allow for selective or sequential functionalization.
While specific examples of coupling reactions performed directly on 5,8-dichloro-4H-1-benzopyran-4-one are not extensively documented in the cited literature, the general principles of several key palladium-catalyzed coupling reactions are highly applicable for the conceptual design of synthetic routes to novel hybrid molecules based on this scaffold. These reactions typically involve an aryl halide (in this case, the dichlorochromone), a coupling partner, a palladium catalyst, a ligand, and a base in a suitable solvent.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide. libretexts.orgnih.gov It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. libretexts.org The Suzuki-Miyaura coupling could be employed to introduce a variety of aryl or heteroaryl groups at the 5- and/or 8-positions of the chromone core, leading to the formation of biaryl or heteroaryl-aryl hybrid structures. The reactivity of the C-Cl bonds would likely necessitate the use of specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands. libretexts.org
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comwikipedia.orgorganic-chemistry.org This method would allow for the introduction of alkynyl moieties onto the 5,8-dichlorochromone scaffold. The resulting alkynylchromones are valuable intermediates that can be further elaborated into more complex structures, such as triazoles via "click chemistry," or serve as key components in conjugated materials. The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. numberanalytics.comwikipedia.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This would enable the introduction of vinyl groups at the 5- and/or 8-positions of the chromone ring. These vinylated chromones can be further functionalized or used in polymerization reactions. The reaction is typically catalyzed by a palladium complex and requires a base. libretexts.org
Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. numberanalytics.comwikipedia.orglibretexts.org Application of the Buchwald-Hartwig amination to 5,8-dichloro-4H-1-benzopyran-4-one would provide access to a wide range of 5- and/or 8-aminochromone derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. wikipedia.orgorganic-chemistry.org
The following table outlines the general parameters for these coupling reactions, which could be adapted for the derivatization of 5,8-dichloro-4H-1-benzopyran-4-one.
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF, Acetonitrile |
| Heck | Alkene | Pd(OAc)₂ | PPh₃, Tol-BINAP | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Buchwald-Hartwig | Amine/Amide | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Xantphos, RuPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |
This table presents generalized conditions and specific optimization would be required for the 5,8-dichloro-4H-1-benzopyran-4-one substrate.
The synthesis of hybrid molecules from 5,8-dichloro-4H-1-benzopyran-4-one using these palladium-catalyzed coupling reactions represents a promising avenue for the discovery of new compounds with unique chemical and biological properties. The ability to introduce a wide variety of substituents at the 5- and 8-positions opens up a vast chemical space for exploration.
Spectroscopic and Structural Elucidation of 4h 1 Benzopyran 4 One, 5,8 Dichloro and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4H-1-Benzopyran-4-one, 5,8-dichloro-, both ¹H and ¹³C NMR are critical for assigning the positions of protons and carbons.
Due to a lack of directly published experimental NMR data for 5,8-dichloro-4H-1-benzopyran-4-one, the expected chemical shifts are predicted based on the known spectra of the parent compound, chromone (B188151), and the established effects of chloro-substituents on aromatic rings. The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the electronic environment of the nuclei, leading to predictable downfield shifts.
¹H NMR Spectroscopy:
The proton spectrum is expected to show signals corresponding to the protons on the pyranone and the benzene (B151609) rings. The protons H-2 and H-3 of the γ-pyrone ring will appear as doublets due to their coupling. The protons on the aromatic ring, H-6 and H-7, will also exhibit doublet coupling. The deshielding effect of the adjacent carbonyl group and the chlorine atoms will shift these protons downfield compared to unsubstituted chromone.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon (C-4) is expected to have the most downfield chemical shift. The carbons directly bonded to the chlorine atoms (C-5 and C-8) will also be significantly shifted. The chemical shifts of the other carbons can be predicted by considering the additive effects of the substituents.
Predicted NMR Data for 4H-1-Benzopyran-4-one, 5,8-dichloro-
| ¹H NMR | ¹³C NMR | ||
| Proton | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| H-2 | ~ 8.0 | C-2 | ~ 156 |
| H-3 | ~ 6.4 | C-3 | ~ 112 |
| H-6 | ~ 7.6 | C-4 | ~ 178 |
| H-7 | ~ 7.4 | C-4a | ~ 124 |
| C-5 | ~ 128 | ||
| C-6 | ~ 127 | ||
| C-7 | ~ 135 | ||
| C-8 | ~ 125 | ||
| C-8a | ~ 154 |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) and Raman Spectroscopy Investigations
Infrared (IR) Spectroscopy:
The IR spectrum of 4H-1-Benzopyran-4-one, 5,8-dichloro- is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the γ-pyrone ring, typically observed in the region of 1650-1680 cm⁻¹. Other significant bands would include the C=C stretching vibrations of the aromatic and pyranone rings in the 1600-1450 cm⁻¹ range, and the C-O-C stretching of the ether linkage around 1200-1250 cm⁻¹. The C-Cl stretching vibrations are expected in the fingerprint region, generally between 800 and 600 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy, being complementary to IR, would also reveal key structural features. The aromatic ring vibrations are often strong in Raman spectra. The symmetrical stretching of the C=C bonds and the breathing modes of the rings would be particularly prominent.
Key Vibrational Frequencies for 4H-1-Benzopyran-4-one, 5,8-dichloro-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C=O Stretch | 1650 - 1680 | IR (strong) |
| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| C-O-C Stretch | 1200 - 1250 | IR |
| C-Cl Stretch | 800 - 600 | IR |
Note: The exact positions of the bands can be influenced by the solid-state packing and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 4H-1-Benzopyran-4-one, 5,8-dichloro- is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions. The chromone system gives rise to characteristic absorptions, which are influenced by the chloro substituents. The presence of chlorine atoms, with their lone pairs of electrons, can cause a bathochromic (red) shift of the absorption maxima compared to the parent chromone.
Expected UV-Vis Absorption Maxima for 4H-1-Benzopyran-4-one, 5,8-dichloro-
| Transition | Approximate λmax (nm) |
| π→π | ~ 250 - 320 |
| n→π | ~ 330 - 380 |
Note: The solvent used can significantly affect the position and intensity of the absorption bands.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For 4H-1-Benzopyran-4-one, 5,8-dichloro-, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak will be characteristic, showing peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.
Fragmentation Pattern:
The fragmentation of the molecular ion would likely involve the loss of CO (a retro-Diels-Alder reaction characteristic of chromones), leading to a significant fragment ion. Further fragmentation could involve the loss of chlorine atoms or other small neutral molecules.
Expected Mass Spectrometry Data
| Ion | m/z (relative to ³⁵Cl) | Significance |
| [M]⁺ | 214 | Molecular Ion |
| [M+2]⁺ | 216 | Isotope Peak (one ³⁷Cl) |
| [M+4]⁺ | 218 | Isotope Peak (two ³⁷Cl) |
| [M-CO]⁺ | 186 | Loss of Carbon Monoxide |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. pdx.edu A single-crystal X-ray diffraction study of 4H-1-Benzopyran-4-one, 5,8-dichloro- would determine its precise bond lengths, bond angles, and crystal packing arrangement.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
HOMO-LUMO Analysis and Frontier Molecular Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.
For chromone (B188151) derivatives, the HOMO is typically localized over the benzopyran ring, while the LUMO is distributed over the pyranone moiety. The introduction of two chlorine atoms at the 5 and 8 positions is anticipated to lower the energies of both the HOMO and LUMO due to their inductive electron-withdrawing effects. This can modulate the HOMO-LUMO gap, thereby influencing the molecule's reactivity and its interactions with biological targets. The analysis of HOMO-LUMO transitions provides insights into the electronic absorption properties of the molecule, with the energy of the transition being related to the wavelength of maximum absorption (λmax) in the UV-visible spectrum. researchgate.net
Table 1: Frontier Molecular Orbital Energies (Illustrative)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 5.4 |
Note: These are hypothetical values for illustrative purposes, based on general trends for similar compounds.
Vibrational Frequency Analysis and Spectroscopic Correlation
Theoretical vibrational frequency analysis, typically performed using DFT methods, is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. For dichlorinated benzopyran derivatives, the calculated vibrational spectra can be compared with experimental data to confirm the molecular structure.
Key vibrational modes for 4H-1-Benzopyran-4-one, 5,8-dichloro- would include the C=O stretching of the pyranone ring, C-Cl stretching vibrations, and various C-C and C-H stretching and bending modes within the aromatic and heterocyclic rings. Theoretical calculations on related dichlorinated heterocyclic compounds have shown good agreement between the calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.net The positions of the C-Cl stretching bands, typically found in the lower frequency region of the IR spectrum, would be characteristic of the 5,8-disubstitution pattern. mdpi.com
Table 2: Selected Calculated Vibrational Frequencies (Illustrative)
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch | 1680 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Stretch | 1250 |
| C-Cl Stretch (C5) | 850 |
| C-Cl Stretch (C8) | 820 |
Note: These are hypothetical values for illustrative purposes, based on general trends for similar compounds.
Molecular Dynamics Simulations to Understand Conformation and Interactions
An MD simulation of this compound in an aqueous environment could reveal the stability of its planar conformation and the nature of its hydration shell. Furthermore, if a biological target were identified, MD simulations could be employed to study the binding mode and stability of the ligand-protein complex, elucidating the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. These simulations can provide a detailed atomistic view of the dynamic processes that are often not accessible through experimental methods alone. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Effect Relationship (SER) Modeling
QSAR and SER are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific effect. These models are valuable in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for their biological function.
Prediction of Biological Activity Profiles
QSAR studies on broader classes of benzopyran derivatives have been conducted to predict various biological activities, such as their potential as potassium channel activators or inhibitors of multidrug transporters. researchgate.netnih.gov These models typically use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to correlate with the observed biological activity.
Identification of Key Structural Determinants for Activity
By analyzing the descriptors that are most influential in a QSAR model, it is possible to identify the key structural features that are critical for a particular biological activity. For benzopyran derivatives, factors such as hydrophobicity, the distribution of electrostatic potential, and the presence of hydrogen bond donors and acceptors have been shown to be important. researchgate.net
In the case of 4H-1-Benzopyran-4-one, 5,8-dichloro-, the chlorine atoms would significantly contribute to the lipophilicity of the molecule and would also influence the electrostatic potential map. A QSAR analysis could reveal whether the presence of these bulky, electronegative substituents at the 5 and 8 positions enhances or diminishes a specific biological activity, thereby guiding the design of more potent analogs.
Biological Activity and Mechanistic Studies Excluding Clinical Human Trials
In Vitro Evaluation of Biological Activities
The benzopyran-4-one, or chromone (B188151), skeleton is recognized for a wide array of pharmacological properties, serving as a foundational structure in the design of new therapeutic compounds. nih.gov Derivatives of this scaffold have been investigated for anticancer, anti-inflammatory, and antimicrobial effects, among other activities. nih.govnih.govnih.gov
The potential of benzopyran-4-one derivatives as anticancer agents has been a subject of significant research. nih.gov Studies often explore their ability to inhibit the growth of various human cancer cell lines and their selectivity towards cancer cells over normal cells. nih.govchapman.edu
Apoptosis, or programmed cell death, is a crucial mechanism for controlling cell populations and eliminating damaged cells. Many anticancer therapies function by inducing apoptosis in tumor cells. nih.govnih.gov The cell cycle, which governs cell replication, is another key target. nih.gov Compounds that can modulate the cell cycle, for instance by causing arrest at a specific phase, can inhibit tumor proliferation. nih.gov
Research into related compounds, such as certain benzopyran-4-one-isoxazole hybrids, has shown that they can induce apoptosis in cancer cells. For example, one such hybrid compound demonstrated a 50.8% induction of apoptosis in the MDA-MB-231 breast cancer cell line at a concentration of 5 μM. nih.govchapman.edu This activity is often mediated by influencing key proteins involved in cell cycle arrest and apoptosis, such as p53 and p21. nih.gov
A major challenge in cancer chemotherapy is the development of multi-drug resistance (MDR) in cancer cells, which renders many treatments ineffective. nih.govnih.gov Therefore, there is a significant interest in discovering compounds that can overcome this resistance. The benzopyran-4-one structure has been noted for its potential as a cytotoxic agent against multi-drug resistant cancer cell lines. nih.govchapman.edu The development of drug-resistant cell lines in laboratory settings is a primary method for studying the mechanisms of chemoresistance and for screening new compounds that can bypass these mechanisms. nih.gov
Inflammation is a biological response implicated in numerous diseases. mdpi.com The search for effective anti-inflammatory agents with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) is ongoing. Natural and synthetic compounds, including derivatives of benzopyran-4-one, are often explored for their anti-inflammatory potential. nih.govnih.gov
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory pathway, responsible for producing prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs. nih.gov Dual inhibitors of both COX and LOX are of particular interest as they may offer a broader spectrum of anti-inflammatory action with potentially improved safety profiles. nih.govnih.gov Research has been conducted on various benzopyran-4-one derivatives to assess their ability to inhibit COX-2, an enzyme isoform that is over-expressed in inflammatory conditions. nih.govnih.gov
The rise of antibiotic-resistant bacteria and the prevalence of fungal infections necessitate the discovery of new antimicrobial agents. nih.gov Heterocyclic compounds, including the 4H-pyran and benzopyran-4-one families, are known to possess a range of biological activities, including antimicrobial effects. nih.govnih.gov
Derivatives of 3-formylchromones (a type of benzopyran-4-one) have been synthesized and tested against a variety of microorganisms. nih.gov These include Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and various yeasts and molds. nih.gov Similarly, other 4H-pyran derivatives have demonstrated activity against Mycobacterium bovis and the fungus Candida albicans. nih.gov The evaluation of new compounds often involves determining their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microbe. nih.govresearchgate.net
Antioxidant Capacity and Oxidative Stress Modulation
There is currently no available scientific data detailing the antioxidant capacity or the ability of 5,8-dichloro-4H-1-benzopyran-4-one to modulate oxidative stress. While other benzopyran-4-one derivatives have been investigated for such properties, these findings cannot be extrapolated to the 5,8-dichloro substituted compound.
Enzyme Inhibition Beyond Inflammation (e.g., Aldose Reductase, Topoisomerase)
Specific inhibitory activity of 5,8-dichloro-4H-1-benzopyran-4-one against enzymes such as aldose reductase or topoisomerase has not been reported in the scientific literature. Studies on other series of 4H-1-benzopyran-4-one derivatives have shown potential for aldose reductase inhibition, but these studies did not include the 5,8-dichloro analog.
Neuroprotective and Neuromodulatory Effects
No studies documenting the neuroprotective or neuromodulatory effects of 5,8-dichloro-4H-1-benzopyran-4-one could be identified. Research in this area has focused on other, more complex derivatives of the benzopyran-4-one scaffold.
Immunomodulatory Actions
While a patent exists that broadly covers dichloro-substituted 4H-1-benzopyran-4-one derivatives for potential immunomodulatory action, it does not provide specific data for the 5,8-dichloro isomer. Therefore, there is no concrete evidence to detail its specific immunomodulatory properties.
Mechanistic Investigations at the Molecular and Cellular Level
The precise molecular and cellular mechanisms of action for 5,8-dichloro-4H-1-benzopyran-4-one are currently undefined in the available scientific literature.
Identification of Cellular Targets and Pathways
There are no published studies that identify the specific cellular targets or molecular pathways through which 5,8-dichloro-4H-1-benzopyran-4-one may exert biological effects.
Receptor Binding and Ligand-Protein Interaction Studies
Detailed receptor binding assays and ligand-protein interaction studies for 5,8-dichloro-4H-1-benzopyran-4-one are not available in the current body of scientific literature.
Signal Transduction Modulation
The 4H-1-benzopyran-4-one (chromone) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, including key components of signal transduction pathways. nih.govresearchgate.net While specific studies on 5,8-dichloro-4H-1-benzopyran-4-one are limited, research on the broader class of benzopyran-4-one derivatives has revealed their capacity to modulate various signaling cascades, particularly those implicated in cell proliferation, inflammation, and survival.
Substituted benzopyran analogs have demonstrated notable activity as protein kinase inhibitors. nih.govnih.gov For instance, certain 4-oxo-4H-1-benzopyran derivatives have been found to exhibit inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in the regulation of cell growth, differentiation, and survival. nih.gov Furthermore, the well-characterized compound LY294002, a synthetic chromone derivative, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). nih.govresearchgate.net The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of many cancers.
In addition to direct kinase inhibition, some benzopyran-4-one derivatives have been shown to modulate inflammatory signaling pathways. Research indicates that certain compounds containing the benzopyran-4-one core can modulate the IKK/NF-κB signal transduction pathway. researchgate.net The NF-κB pathway is a crucial mediator of the inflammatory response and also plays a significant role in regulating cell proliferation and apoptosis.
The table below summarizes key signaling pathways modulated by compounds featuring the 4H-1-benzopyran-4-one scaffold.
| Signaling Pathway | Modulating Compound Class | Observed Effect | Reference(s) |
| PI3K/Akt Pathway | Synthetic Chromone Derivatives (e.g., LY294002) | Inhibition of PI3K | nih.govresearchgate.net |
| Src Kinase | 4-oxo-4H-1-benzopyran derivatives | Inhibition of Src kinase activity | nih.gov |
| IKK/NF-κB Pathway | Benzopyran-4-one derivatives | Modulation of pathway activity | researchgate.net |
It is important to note that the specific effects on these pathways can be significantly influenced by the substitution pattern on the benzopyran-4-one ring. The presence and position of substituents, such as the dichloro substitutions at the 5 and 8 positions, would be expected to alter the biological activity profile, but specific data for this particular compound is not yet available in the reviewed literature.
Investigation of Synergistic Activities with Other Agents
The potential for synergistic interactions between therapeutic agents is a key area of investigation in drug discovery, particularly in the context of anticancer strategies. mdpi.com Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects, potentially leading to enhanced efficacy and reduced side effects. mdpi.com While direct studies of the synergistic activities of 5,8-dichloro-4H-1-benzopyran-4-one are not extensively documented, the broader class of chromone derivatives has been explored for such potential.
The rationale for investigating the synergistic effects of chromones often stems from their inherent biological activities, which may complement or enhance the mechanisms of conventional chemotherapeutic drugs. mdpi.comelsevierpure.com For example, a compound that inhibits a key survival pathway in cancer cells could potentially sensitize those cells to the cytotoxic effects of another agent.
Research into the synergistic potential of plant-derived compounds, a category that includes many natural chromones, with conventional anticancer drugs is an active field. mdpi.comelsevierpure.com These interactions can manifest through various mechanisms, such as overcoming drug resistance or enhancing the pro-apoptotic effects of a partnered drug. mdpi.com
A study on chromone-based lavendustin A analogs synthesized as hybrids of hormothamnione and lavendustin A reported that most of the synthesized compounds showed significantly improved potencies against various cancer cell lines compared to the standard compound. nih.gov While not a direct study of synergy with another agent, it highlights how the chromone scaffold can be modified to enhance cytotoxic effects.
Further research is warranted to specifically investigate the synergistic potential of 5,8-dichloro-4H-1-benzopyran-4-one with established chemotherapeutic agents. Such studies would typically involve in vitro cell-based assays to determine the combination index, followed by mechanistic studies to elucidate the basis of any observed synergistic interactions.
Potential Analytical Applications
Development of Spectrophotometric Determination Methods
The 4H-1-benzopyran-4-one (chromone) scaffold is a key feature in a versatile class of compounds that have been widely explored as analytical reagents. Specifically, derivatives of this parent structure are utilized in the spectrophotometric determination of a variety of transition metal ions. The underlying principle of these methods is the formation of colored chelate complexes between the benzopyran-4-one derivative and the metal ion. This complex formation leads to a shift in the absorption spectrum, allowing for the quantitative determination of the metal ion concentration by measuring the absorbance at a specific wavelength.
While no specific spectrophotometric methods have been developed for the direct determination of 5,8-dichloro-4H-1-benzopyran-4-one itself, the general reactivity of the benzopyran-4-one core suggests a potential for its derivatives to be used in the determination of metal ions. The specific conditions for such methods, including the choice of solvent, optimal pH, and the resulting molar absorptivity, would need to be established through dedicated research.
The broader class of 4H-1-benzopyrans has been successfully employed for the spectrophotometric determination of metals such as vanadium, molybdenum, niobium, tungsten, zirconium, thorium, cerium, tin, and palladium. These methods are valued for their sensitivity and selectivity.
Use as a Chemical Probe in Biological Systems
The benzopyran-4-one skeleton is recognized as a "privileged scaffold" in the field of drug discovery due to its presence in a wide range of biologically active compounds. nih.gov Derivatives of this structure have shown a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. nih.gov
In the context of chemical biology, small molecules are essential tools for interrogating biological systems. nih.gov Fluorescent probes, for instance, are built upon a modest collection of core dye structures that can be chemically modified to target specific biomolecules or cellular environments. nih.gov The benzopyran-4-one structure, with its conjugated system, has the potential to serve as a scaffold for the development of such chemical probes.
Although there is no specific information on 5,8-dichloro-4H-1-benzopyran-4-one being used as a chemical probe, the general characteristics of the benzopyran-4-one class suggest this as a potential application. The development of a chemical probe would involve modifying the core structure with reactive groups or moieties that allow it to interact specifically with a biological target, and potentially with a fluorescent reporter group to enable visualization. nih.gov Such probes could be used to study a variety of biological processes, from enzyme activity to cellular imaging. nih.gov The discovery and development of such probes require an iterative process of chemical synthesis and biological testing to optimize their potency, selectivity, and in vivo utility. nih.gov
Future Research Directions and Translational Perspectives Excluding Clinical Human Trials
Design and Synthesis of Novel Analogs with Enhanced Biological Profiles
A key direction for future research lies in the rational design and synthesis of novel analogs of 5,8-dichloro-4H-1-benzopyran-4-one to improve its biological efficacy and selectivity. General synthetic strategies for chromones often involve intramolecular condensation reactions under acidic or basic conditions. ijrpc.com More advanced approaches could be employed to create a library of derivatives based on the 5,8-dichloro-chromone core.
One promising strategy is the creation of hybrid molecules, where the chromone (B188151) scaffold is combined with other pharmacologically active moieties. For example, the synthesis of 5-fluorouracil/chromone hybrids has been explored as a method to develop new anticancer agents. mdpi.com This approach, utilizing techniques like click chemistry, allows for the linkage of the chromone core to established drugs, potentially creating synergistic effects. mdpi.com Another avenue involves the synthesis of benzopyran-4-one-isoxazole hybrid compounds, which have shown selective antiproliferative activity against various cancer cell lines. nih.gov
Future synthetic efforts could focus on modifications at various positions of the 5,8-dichloro-4H-1-benzopyran-4-one molecule. The table below outlines potential modification strategies for generating novel analogs, based on general principles of chromone chemistry.
| Modification Strategy | Rationale | Potential Outcome |
| Hybrid Molecule Synthesis | Combine the 5,8-dichloro-chromone scaffold with other known bioactive moieties (e.g., isoxazoles, other anticancer agents). mdpi.comnih.gov | Creation of dual-action compounds with potentially synergistic or enhanced activity. |
| Substitution at C-2 Position | Introduce various aryl or alkyl groups at the C-2 position of the pyrone ring. | Influence the compound's interaction with biological targets; derivatives with a phenyl group at C-2 have shown high activity in other chromone series. nih.gov |
| Functionalization at C-3 Position | Utilize the C-3 position as a linker point for attaching different functional groups or side chains. | Modify solubility, cell permeability, and target binding affinity. |
| Bioisosteric Replacement | Replace the chlorine atoms at positions 5 and 8 with other halogen atoms (e.g., Fluorine, Bromine) or other electron-withdrawing groups. | Modulate the electronic properties and metabolic stability of the molecule, potentially altering its activity and toxicity profile. |
These synthetic explorations would aim to establish a clear structure-activity relationship (SAR) for the 5,8-dichloro-chromone series, guiding the development of lead candidates with superior performance.
Exploration of Combination Therapies in In Vitro Models
The use of combination therapy is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. nih.gov The investigation of 5,8-dichloro-4H-1-benzopyran-4-one in combination with existing therapeutic agents in various in vitro models is a critical next step.
Future studies should aim to identify synergistic interactions between 5,8-dichloro-4H-1-benzopyran-4-one and conventional drugs. nih.govelifesciences.org The choice of combination agents would depend on the target disease. For instance, in cancer research, combining it with standard chemotherapeutic agents or targeted therapies could be explored. The table below presents a hypothetical experimental design for screening such combinations.
| Combination Agent Class | Rationale for Combination | Example In Vitro Model |
| Standard Chemotherapeutics (e.g., Doxorubicin, Paclitaxel) | Potential to sensitize cancer cells to the cytotoxic effects of chemotherapy, allowing for dose reduction and mitigating side effects. nih.gov | Human cancer cell lines (e.g., breast, colon, lung). |
| Targeted Therapies (e.g., Kinase Inhibitors) | Targeting multiple pathways simultaneously to prevent the development of resistance. | Cancer cell lines with known genetic mutations corresponding to the targeted therapy. |
| Antibiotics/Antifungals | Potential for synergistic effects in treating resistant microbial infections. elifesciences.org | Co-cultures of pathogenic bacteria or fungi. |
| Anti-inflammatory Drugs (e.g., NSAIDs) | Exploring enhanced anti-inflammatory effects for treating chronic inflammatory diseases. | Macrophage cell lines (e.g., RAW 264.7) stimulated with inflammatory agents. |
The evaluation of these combinations would involve cell viability assays, apoptosis assays, and the calculation of combination indices (CI) to determine if the interaction is synergistic, additive, or antagonistic.
Advanced Mechanistic Elucidation using Omics Technologies
To fully understand the therapeutic potential and to identify specific biomarkers for 5,8-dichloro-4H-1-benzopyran-4-one, its mechanism of action must be elucidated at a molecular level. Advanced "omics" technologies, such as transcriptomics and proteomics, provide a global view of the cellular changes induced by a compound and are powerful tools for hypothesis generation.
Currently, there is no publicly available omics data for 5,8-dichloro-4H-1-benzopyran-4-one. Future research should involve treating relevant cell models (e.g., cancer cells) with this compound and analyzing the subsequent changes in gene and protein expression.
Transcriptomic Analysis:
Method: RNA-sequencing (RNA-Seq) of treated versus untreated cells.
Objective: To identify differentially expressed genes and dysregulated cellular pathways (e.g., apoptosis, cell cycle control, DNA repair) in response to the compound.
Proteomic Analysis:
Method: Mass spectrometry-based quantitative proteomics (e.g., SILAC, TMT, or label-free quantification).
Objective: To identify proteins whose expression levels or post-translational modifications are altered. This can reveal direct drug targets and downstream effector proteins.
The integration of data from these omics approaches would provide a comprehensive understanding of the compound's mechanism of action and could help in identifying patient populations most likely to respond to a therapy based on this compound.
Pre-clinical Development in Animal Models (Pharmacokinetics, Pharmacodynamics, Efficacy, Toxicity)
Following promising in vitro results, the evaluation of 5,8-dichloro-4H-1-benzopyran-4-one in animal models is essential to assess its properties in a whole-organism context. This stage of preclinical development is crucial for determining the feasibility of the compound as a potential therapeutic agent. To date, no specific preclinical data for 5,8-dichloro-4H-1-benzopyran-4-one has been published.
Future preclinical studies should encompass the following areas:
Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters to be measured in animal models, such as rats or mice, are summarized in the table below. nih.gov Understanding the PK profile is vital for designing effective dosing regimens.
| Pharmacokinetic Parameter | Description | Importance |
| Bioavailability | The fraction of an administered dose that reaches the systemic circulation. | Determines the efficiency of absorption and the difference between oral and intravenous dosing. |
| Half-life (T1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. nih.gov | Influences dosing frequency. |
| Clearance | The rate at which the drug is removed from the body. nih.gov | Indicates the efficiency of elimination processes. |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into the extent of drug distribution into tissues. |
Pharmacodynamics (PD): These studies investigate the relationship between drug concentration and the pharmacological effect over time. This involves measuring biomarkers related to the drug's mechanism of action in the animal model to see if the drug is engaging its target in vivo.
Efficacy: The therapeutic benefit of the compound must be tested in relevant animal models of disease. For example, if anticancer activity is hypothesized, the compound would be tested in tumor-bearing mouse models (xenografts or genetically engineered models) to assess its ability to inhibit tumor growth.
Toxicity: A comprehensive toxicity profile is required to identify potential adverse effects. This includes acute toxicity studies (single high dose) and sub-chronic toxicity studies (repeated dosing over a longer period) to evaluate effects on major organs and hematological parameters.
The successful completion of these preclinical studies would be a prerequisite for any potential progression of 5,8-dichloro-4H-1-benzopyran-4-one or its optimized analogs into clinical development.
Q & A
Q. What experimental methods are recommended for synthesizing 5,8-dichloro-4H-1-benzopyran-4-one?
Methodological Answer: Synthesis typically involves multi-step reactions, such as halogenation of the benzopyran core. For example, chlorination at the 5 and 8 positions can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (0–25°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound. Reaction progress should be monitored using TLC and confirmed via LCMS or NMR .
Q. How can researchers verify the purity and structural integrity of 5,8-dichloro-4H-1-benzopyran-4-one?
Methodological Answer:
- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate; UV detection at 254 nm. A purity threshold ≥98% is recommended for biological assays .
- 1H NMR : Compare spectral peaks with reference data for benzopyran derivatives. For example, aromatic protons in the 5,8-dichloro-substituted ring typically resonate between δ 7.2–7.8 ppm .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]+) aligned with the theoretical molecular weight .
Q. What are the optimal storage conditions for this compound to ensure stability?
Methodological Answer: Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and photodegradation. For short-term use (1–2 weeks), storage at 4°C in desiccated conditions is acceptable. Stability tests via HPLC over 30 days are advised to validate storage protocols .
Advanced Research Questions
Q. How do substituent positions (5,8-dichloro) influence the compound’s electronic properties and reactivity?
Methodological Answer: The electron-withdrawing chloro groups at positions 5 and 8 decrease electron density in the benzopyran core, enhancing electrophilic substitution resistance. Computational modeling (e.g., DFT calculations using Gaussian 09) can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Experimentally, UV-Vis spectroscopy (200–400 nm) and cyclic voltammetry (scan rate: 100 mV/s in acetonitrile) reveal redox behavior and bandgap energies .
Q. What strategies mitigate conflicting data in biological activity studies of this compound?
Methodological Answer:
- Dose-Response Validation : Perform assays (e.g., enzyme inhibition, cytotoxicity) across a broad concentration range (nM–μM) with triplicate technical replicates.
- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid solvent interference.
- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and qPCR for gene expression changes .
Q. How can structure-activity relationship (SAR) studies be designed to optimize 5,8-dichloro-4H-1-benzopyran-4-one derivatives?
Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., methoxy, hydroxy, or nitro groups) at positions 2, 3, or 7 to modulate steric and electronic effects.
- In Silico Screening : Use molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to prioritize derivatives.
- Pharmacokinetic Profiling : Assess logP (octanol/water partitioning) and metabolic stability via liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
